Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate

Catalog No.
S14695708
CAS No.
99429-79-5
M.F
C14H19NO5S
M. Wt
313.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiop...

CAS Number

99429-79-5

Product Name

Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate

IUPAC Name

tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

InChI

InChI=1S/C14H19NO5S/c1-5-19-11(17)8-10(16)15-12-9(6-7-21-12)13(18)20-14(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,16)

InChI Key

JOSPTWGIYHJUBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=CS1)C(=O)OC(C)(C)C

Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene ring, which is a five-membered heterocyclic aromatic compound containing sulfur. This compound falls under the category of carboxylates, characterized by the presence of a tert-butyl group and an ethoxy group attached to the thiophene structure. Its molecular formula is C13H19NO4SC_{13}H_{19}NO_4S, and it has a molecular weight of approximately 273.36 g/mol. The compound exhibits potential in various biological applications due to its unique structural properties and functional groups.

The reactivity of tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate can be attributed to its functional groups. The carboxylate moiety can undergo esterification reactions, while the amine group can participate in nucleophilic substitutions. Additionally, the thiophene ring can engage in electrophilic aromatic substitution reactions, allowing for further derivatization. For instance, reactions with electrophiles could yield substituted thiophenes, which may enhance biological activity or alter physicochemical properties.

Preliminary studies suggest that compounds similar to tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate exhibit various biological activities, including antibacterial and antifungal properties. The presence of the thiophene ring is known to contribute to these activities, as many thiophene derivatives have been reported to possess significant antimicrobial effects. Furthermore, the compound's ability to interact with biological targets makes it a candidate for further pharmacological investigation.

The synthesis of tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate can be achieved through several synthetic routes:

  • Formation of Thiophene Derivative: Starting from commercially available thiophene derivatives, one could introduce the appropriate functional groups via nucleophilic substitution.
  • Coupling Reaction: The amine group can be introduced through a coupling reaction with an appropriate ethoxycarbonyl derivative.
  • Esterification: Finally, the tert-butyl ester can be formed through reaction with tert-butyl alcohol in the presence of an acid catalyst.

These methods allow for the efficient construction of the target compound while providing opportunities for modification at various stages.

Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases.
  • Agricultural Chemistry: Its antimicrobial properties may find use in developing new agrochemicals aimed at protecting crops from pathogens.
  • Material Science: The unique electronic properties of thiophenes make them suitable for applications in organic electronics and photovoltaic devices.

Interaction studies involving tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate are essential for understanding its mechanism of action. These studies could include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • In vitro Studies: Conducting cell-based assays to determine cytotoxicity and efficacy against various microbial strains.
  • Molecular Docking Simulations: Utilizing computational methods to predict interaction modes and affinities with target proteins.

Such studies will provide insight into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate, including:

Compound NameMolecular FormulaNotable Features
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylateC12H14N2O4SC_{12}H_{14}N_{2}O_{4}SContains cyano and amino groups; potential for diverse reactivity
Ethyl 2-(3-ethoxy-2-hydroxypropoxy)benzoateC14H20O5C_{14}H_{20}O_{5}Features a benzoate structure; different biological activity profile
Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoateC11H21NO5C_{11}H_{21}NO_5Similar ethoxy and amino functionalities; differing core structure

The uniqueness of tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate lies in its combination of a thiophene core with specific substituents that may enhance its biological activity compared to other compounds listed above.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

313.09839388 g/mol

Monoisotopic Mass

313.09839388 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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